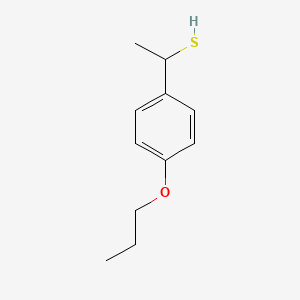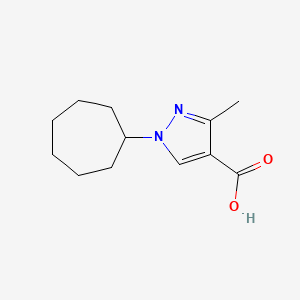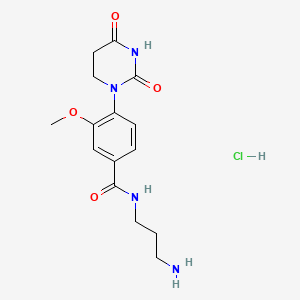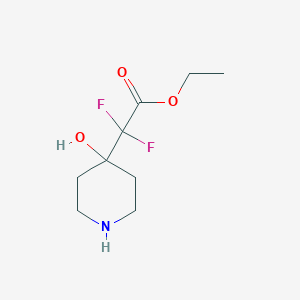
1-(4-Propoxyphenyl)ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Propoxyphenyl)ethane-1-thiol is an organic compound with the molecular formula C11H16OS and a molecular weight of 196.31 g/mol . This compound is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a phenyl ring substituted with a propoxy group at the para position. Thiols are known for their distinctive odors and are often used in various chemical applications due to their reactivity.
Vorbereitungsmethoden
The synthesis of 1-(4-Propoxyphenyl)ethane-1-thiol typically involves nucleophilic substitution reactions. One common method is the reaction of an alkyl halide with a sulfur nucleophile such as a hydrosulfide anion. For example, the reaction of 1-bromo-4-propoxybenzene with sodium hydrosulfide can yield this compound . This reaction proceeds via an S_N2 mechanism, where the nucleophile attacks the carbon bearing the halide, displacing the halide ion.
Industrial production methods may involve the use of thiourea as a nucleophile to overcome the limitations of direct nucleophilic substitution. Thiourea reacts with the alkyl halide to form an alkyl isothiourea salt intermediate, which upon hydrolysis with an aqueous base, yields the desired thiol .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
1-(4-Propoxyphenyl)ethane-1-thiol has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-Propoxyphenyl)ethane-1-thiol involves its reactivity as a nucleophile and its ability to undergo redox reactions. The thiol group can form thiolate anions, which are strong nucleophiles and can participate in various substitution reactions. Additionally, the thiol group can undergo oxidation to form disulfides, which can further participate in redox cycling .
Vergleich Mit ähnlichen Verbindungen
1-(4-Propoxyphenyl)ethane-1-thiol can be compared with other thiol-containing compounds such as ethanethiol, propanethiol, and butanethiol. These compounds share similar reactivity due to the presence of the thiol group but differ in their alkyl chain lengths and substituents, which can influence their physical properties and specific applications .
Ethanethiol: A simple thiol with a two-carbon chain, known for its use as an odorant in natural gas.
Propanethiol: A three-carbon thiol used in the synthesis of various organic compounds.
Butanethiol: A four-carbon thiol with applications in the production of pharmaceuticals and agrochemicals.
This compound is unique due to the presence of the propoxyphenyl group, which can impart specific chemical properties and reactivity patterns .
Eigenschaften
Molekularformel |
C11H16OS |
|---|---|
Molekulargewicht |
196.31 g/mol |
IUPAC-Name |
1-(4-propoxyphenyl)ethanethiol |
InChI |
InChI=1S/C11H16OS/c1-3-8-12-11-6-4-10(5-7-11)9(2)13/h4-7,9,13H,3,8H2,1-2H3 |
InChI-Schlüssel |
FITZXSRNAVCIGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B13615078.png)
![3-[2-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13615085.png)

![(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B13615096.png)





